

Application Note: Comprehensive Characterization of 5-Octadecanol using Advanced NMR Spectroscopy Techniques

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Compound of Interest

Compound Name: 5-Octadecanol

Cat. No.: B1583883

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Abstract

This guide provides a detailed framework for the structural elucidation of **5-Octadecanol**, a long-chain fatty alcohol, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present optimized protocols for sample preparation and data acquisition for one-dimensional (^1H , ^{13}C , DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices is explained to ensure robust and reproducible results. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who require definitive structural characterization of long-chain aliphatic compounds.

Introduction: The Challenge of Characterizing Long-Chain Alcohols

Long-chain fatty alcohols, such as **5-Octadecanol**, are fundamental components in various industrial and pharmaceutical applications, serving as emollients, emulsifiers, and chemical intermediates.[1][2][3] Their structure, consisting of a long, flexible hydrocarbon chain and a single hydroxyl group, presents a unique challenge for spectroscopic analysis. While the hydroxyl group provides a key chemical handle, the majority of the molecule is a repeating series of methylene ($-\text{CH}_2$) groups, leading to significant signal overlap in standard ^1H and ^{13}C NMR spectra.[4]

To overcome this, a multi-faceted NMR approach is essential. This application note details a systematic workflow, from basic 1D experiments to advanced 2D correlation techniques, to unambiguously assign every proton and carbon signal in **5-Octadecanol**, confirming its isomeric purity and structural integrity.

Foundational Principles: What Each NMR Experiment Reveals

The structural elucidation of **5-Octadecanol** relies on piecing together information from several complementary NMR experiments:

- ^1H NMR (Proton NMR): Provides information on the chemical environment of hydrogen atoms. Key signals include the proton attached to the oxygen-bearing carbon (the carbinol proton), the hydroxyl proton, the terminal methyl group, and the large group of methylene protons.[\[5\]](#)[\[6\]](#)
- ^{13}C NMR (Carbon-13 NMR): Reveals the number of chemically distinct carbon environments. The carbon atom bonded to the hydroxyl group is significantly deshielded and serves as a crucial starting point for analysis.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates carbon signals based on the number of attached protons. CH and CH_3 signals appear as positive peaks, while CH_2 signals appear as negative peaks.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) This is invaluable for distinguishing the carbinol CH from the numerous CH_2 groups.
- COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds (^2JHH or ^3JHH).[\[14\]](#)[\[15\]](#)[\[16\]](#) This allows for the "walking" along the carbon chain by identifying adjacent proton environments.
- HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded proton-carbon pairs (^1JCH).[\[17\]](#) This definitively links each proton signal to its corresponding carbon signal.
- HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two or three bonds (^2JCH or ^3JCH).[\[17\]](#)[\[18\]](#) This is critical

for confirming assignments and piecing together the molecular framework, especially around non-protonated carbons (if any).

Experimental Protocols

Sample Preparation: Ensuring High-Quality Data

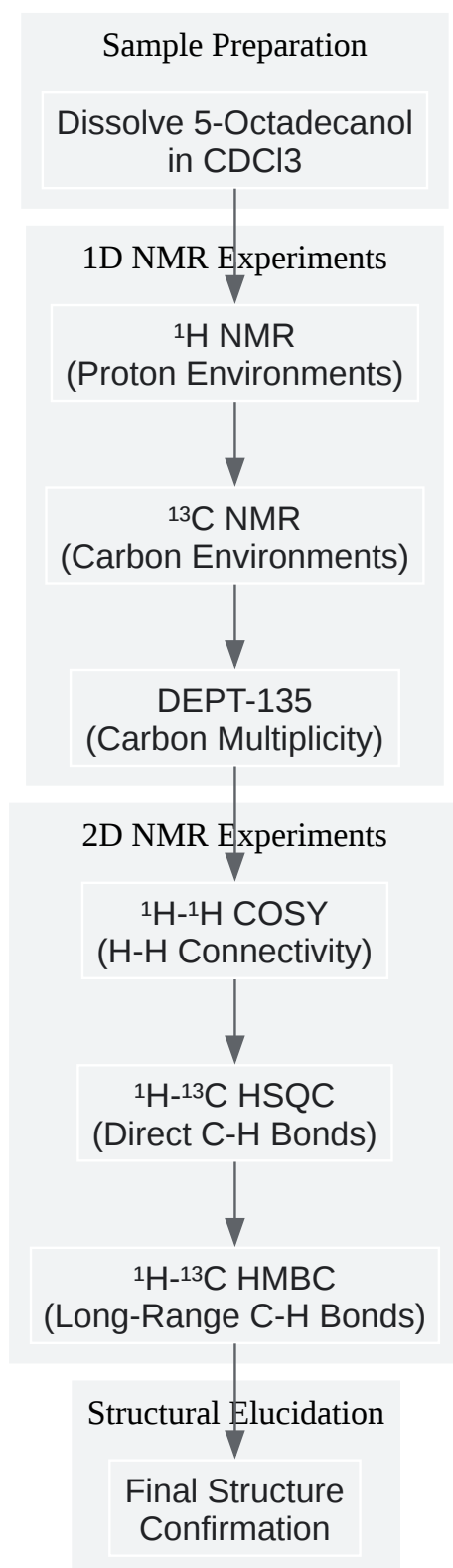
The quality of the NMR data is directly dependent on the quality of the sample. **5-Octadecanol** is a white, waxy solid at room temperature with a melting point around 57°C.[1][19][20] It is insoluble in water but soluble in organic solvents.[2][19]

Protocol:

- Solvent Selection: Chloroform-d (CDCl_3) is the recommended solvent due to its excellent solubilizing power for long-chain alcohols and its well-characterized residual solvent peak.
- Concentration:
 - For ^1H and 2D NMR, dissolve 5-10 mg of **5-Octadecanol** in approximately 0.6-0.7 mL of CDCl_3 . [21][22]
 - For ^{13}C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl_3 is recommended to achieve a good signal-to-noise ratio in a reasonable time. [22][23]
- Procedure: a. Weigh the desired amount of **5-Octadecanol** into a clean, dry vial. b. Add the deuterated solvent using a calibrated pipette. c. Gently warm the vial if necessary to aid dissolution. Vortex to ensure the solution is homogeneous. d. Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter. [21][23] e. Ensure the sample height in the NMR tube is at least 4.5-5 cm to optimize the shimming process. [21][23] f. Add a small amount of Tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm) for accurate chemical shift referencing, unless indirect referencing to the solvent peak is preferred. [22]

Workflow for NMR Data Acquisition

The following diagram illustrates the logical flow of experiments for characterizing **5-Octadecanol**.



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Caption: Logical workflow for the NMR analysis of **5-Octadecanol**.

NMR Instrument Parameters

The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These should be adapted as necessary based on the specific instrument and sample concentration.

- ^1H NMR:
 - Pulse Program: zg30
 - Spectral Width: 12-16 ppm
 - Acquisition Time: ~3-4 seconds
 - Relaxation Delay (d1): 1-2 seconds
 - Number of Scans: 8-16
- $^{13}\text{C}\{^1\text{H}\}$ NMR:
 - Pulse Program: zgpg30 (proton decoupled)
 - Spectral Width: 200-220 ppm
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay (d1): 2 seconds
 - Number of Scans: 1024 or more, depending on concentration.
- DEPT-135:
 - Pulse Program: dept135
 - Parameters: Similar to ^{13}C , but typically requires fewer scans due to polarization transfer.
- ^1H - ^1H COSY:
 - Pulse Program: cosygpqf

- Spectral Width (F1 and F2): 10-12 ppm
- Number of Increments (F1): 256-512
- Number of Scans per Increment: 2-4
- ^1H - ^{13}C HSQC:
 - Pulse Program: hsqcedetgpsisp2.3 (for multiplicity editing)
 - Spectral Width (F2 - ^1H): 10-12 ppm
 - Spectral Width (F1 - ^{13}C): 80-100 ppm
 - Number of Increments (F1): 128-256
 - Number of Scans per Increment: 4-8
- ^1H - ^{13}C HMBC:
 - Pulse Program: hmbcgpndqf
 - Spectral Width (F2 - ^1H): 10-12 ppm
 - Spectral Width (F1 - ^{13}C): 200-220 ppm
 - Number of Increments (F1): 256-400
 - Number of Scans per Increment: 8-16

Data Interpretation and Expected Results

^1H NMR Spectrum

The ^1H NMR spectrum of **5-Octadecanol** is characterized by a few distinct regions:

- Carbinol Proton (H5): A multiplet expected around 3.4-3.6 ppm.^{[7][8]} This downfield shift is due to the deshielding effect of the adjacent oxygen atom.

- Methylene Protons (Bulk): A large, broad signal centered around 1.2-1.4 ppm, corresponding to the bulk of the $-(CH_2)_n-$ chain.[\[5\]](#)[\[24\]](#)
- Hydroxyl Proton (OH): A broad singlet that can appear over a wide range (0.5-5.0 ppm) depending on concentration, temperature, and solvent purity.[\[5\]](#)[\[25\]](#) This peak will disappear upon shaking the sample with a drop of D_2O .
- Terminal Methyl Group (H18): A triplet around 0.88 ppm, coupled to the adjacent methylene group (H17).[\[26\]](#)

^{13}C NMR and DEPT-135 Spectra

The ^{13}C NMR spectrum provides a clearer picture of the carbon backbone.

- Carbinol Carbon (C5): The most downfield aliphatic signal, expected in the 70-75 ppm range due to the strong deshielding effect of the attached hydroxyl group.[\[5\]](#)[\[7\]](#)[\[8\]](#)
- Adjacent Carbons (C4, C6): These carbons will be slightly deshielded compared to the rest of the chain, appearing around 30-40 ppm.[\[5\]](#)
- Bulk Methylene Carbons: A cluster of signals between 22-32 ppm.[\[4\]](#) High-resolution instruments may resolve individual signals for carbons closer to the chain ends.
- Terminal Methyl Carbon (C18): The most upfield signal, typically around 14 ppm.[\[27\]](#)

The DEPT-135 spectrum is crucial for confirming these assignments:

- Positive Signals: C5 (CH) and C18 (CH_3).
- Negative Signals: All other methylene carbons (C1-C4, C6-C17).

Carbon Position	Expected ^{13}C Shift (ppm)	DEPT-135 Phase	Proton Correlation
C5 (CH-OH)	70-75	Positive	H5
C4, C6	30-40	Negative	H4, H6
C1-C3, C7-C17	22-32	Negative	H1-H3, H7-H17
C18 (CH ₃)	~14	Positive	H18

2D Correlation Spectra: Connecting the Pieces

COSY Spectrum: The COSY spectrum is used to trace the proton-proton connectivities. Key correlations will be:

- H5 with protons on H4 and H6.
- H18 (methyl triplet) with H17 (methylene).
- Sequential correlations between adjacent methylene groups (e.g., H2 with H3, H3 with H4, etc.), allowing one to "walk" down the chain from the carbinol position.

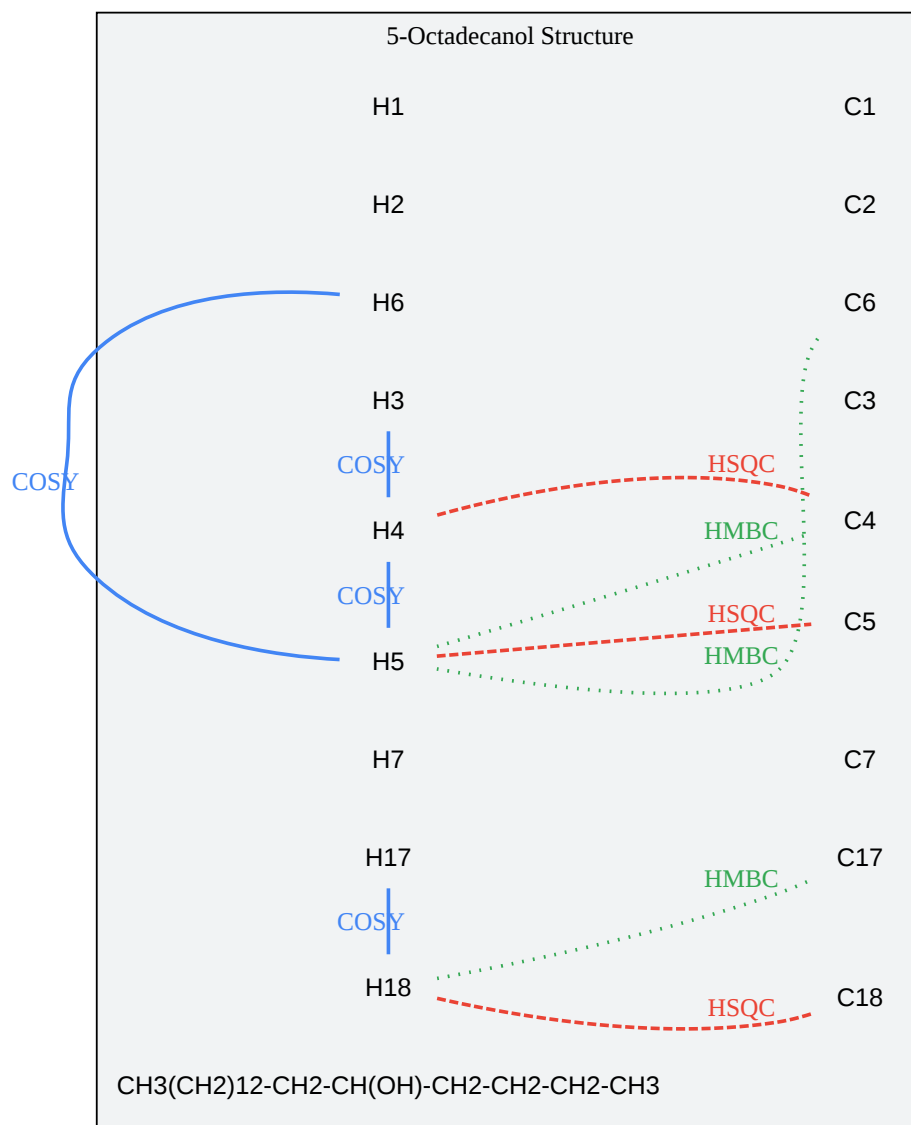
HSQC Spectrum: The HSQC spectrum provides the definitive link between each proton and its directly attached carbon. For example, the proton signal at ~3.5 ppm will show a correlation cross-peak to the carbon signal at ~72 ppm, unambiguously assigning them as H5 and C5.

HMBC Spectrum: The HMBC spectrum confirms the overall structure by showing longer-range correlations. For instance:

- The carbinol proton H5 should show correlations to C4 and C6 (two-bond couplings) and potentially to C3 and C7 (three-bond couplings).
- The terminal methyl protons H18 will show correlations to C17 (two-bond) and C16 (three-bond).

NMR Correlation Diagram for 5-Octadecanol

This diagram visualizes the key through-bond correlations used for structural assignment.



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Caption: Key 2D NMR correlations for **5-Octadecanol** assignment.

Conclusion

The comprehensive NMR toolkit described in this application note provides an unambiguous method for the complete structural characterization of **5-Octadecanol**. By systematically applying 1D (^1H , ^{13}C , DEPT) and 2D (COSY, HSQC, HMBC) techniques, researchers can confidently verify the identity, isomeric purity, and detailed structure of long-chain alcohols. The protocols and interpretive guidelines presented here serve as a robust foundation for the analysis of similar aliphatic molecules, ensuring high confidence in results for research, development, and quality control applications.

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